molecular formula C17H13NO2 B12835949 Methyl 2-phenylquinoline-3-carboxylate

Methyl 2-phenylquinoline-3-carboxylate

Cat. No.: B12835949
M. Wt: 263.29 g/mol
InChI Key: OKUDVGVDODBCIZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 2-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 2-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with DNA, disrupt bacterial cell membranes, and inhibit crucial enzymes involved in bacterial metabolism . These interactions can lead to the compound’s antibacterial and anticancer effects.

Comparison with Similar Compounds

Methyl 2-phenylquinoline-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and applications in various fields.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 2-phenylquinoline-3-carboxylate

InChI

InChI=1S/C17H13NO2/c1-20-17(19)14-11-13-9-5-6-10-15(13)18-16(14)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

OKUDVGVDODBCIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1C3=CC=CC=C3

Origin of Product

United States

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